molecular formula C25H19ClFN3O2S B2962072 [5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-31-1

[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2962072
CAS No.: 892417-31-1
M. Wt: 479.95
InChI Key: AVHPMSUMZPKLHM-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C25H19ClFN3O2S and its molecular weight is 479.95. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis and Structural Insights : An efficient approach for regioselective synthesis was developed, involving the N-acylation of aminotriazole with fluorobenzoyl chloride, leading to heterocyclic amides used as intermediates for further synthesis under catalyst- and solvent-free conditions via microwave-assisted Fries rearrangement. This method's theoretical and crystallographic analyses offer insights into the compound's molecular interactions and conformations (R. Moreno-Fuquen et al., 2019).

Synthetic Methodologies and Molecular Structures : Research has been conducted on synthesizing and characterizing compounds with similar structural motifs, elucidating their crystal structures through X-ray diffraction and spectroscopy. These studies contribute to understanding the molecular framework and potential reactivity of complex molecules like the one (Heng-Shan Dong & Guoyong Huo, 2009).

Advanced Organic Synthesis : Novel synthetic routes to produce sulfanyl and sulfonyl derivatives, including detailed characterizations, showcase the versatility and potential for further functionalization of compounds structurally related to the given chemical. These methodologies pave the way for exploring the compound's applications in various fields, such as materials science and medicinal chemistry (A. Bergman & C. Wachtmeister, 1978; F. Clerici et al., 1999).

Molecular Interactions and Docking Studies : Detailed investigations into the molecular interactions, including π-hole tetrel bonding and docking studies, provide valuable insights into the compound's potential binding affinities and reactivity patterns. These studies are crucial for understanding the compound's behavior in complex systems, potentially informing its application in drug design and materials science (Muhammad Naeem Ahmed et al., 2020).

Antitumor Activity and Mechanistic Insights : Research into similar imidazotetrazines reveals their antitumor properties and potential mechanisms of action, providing a foundation for exploring the antitumor capabilities of the compound . Understanding these mechanisms is vital for developing new therapeutic agents (M. Stevens et al., 1984).

Properties

IUPAC Name

[5-(3-chlorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-3-6-18(26)9-16)30-25(21)33-13-15-4-2-7-19(27)8-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHPMSUMZPKLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC(=CC=C5)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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